Methyl (4-nitrophenyl) cyanocarbonimidodithioate

Catalog No.
S1529004
CAS No.
152382-10-0
M.F
C9H7N3O2S2
M. Wt
253.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4-nitrophenyl) cyanocarbonimidodithioate

CAS Number

152382-10-0

Product Name

Methyl (4-nitrophenyl) cyanocarbonimidodithioate

IUPAC Name

[methylsulfanyl-(4-nitrophenyl)sulfanylmethylidene]cyanamide

Molecular Formula

C9H7N3O2S2

Molecular Weight

253.3 g/mol

InChI

InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3

InChI Key

RFQIKDFVZRXRIQ-UHFFFAOYSA-N

SMILES

CSC(=NC#N)SC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

METHYL (4-NITROPHENYL) CYANOCARBONIMIDODITHIOATE

Canonical SMILES

CSC(=NC#N)SC1=CC=C(C=C1)[N+](=O)[O-]

Methyl (4-nitrophenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C₉H₇N₃O₂S₂ and a molecular weight of 253.30 g/mol. It is characterized by the presence of a nitrophenyl group, a cyanocarbonimidodithioate functional group, and exhibits properties that make it relevant in various fields of research and application. The compound is identified by its CAS number 152382-10-0 and is associated with several chemical databases, including PubChem and ChemicalBook .

Typical of compounds containing dithioate and imido groups. These reactions may include:

  • Nucleophilic substitutions: The presence of the cyanocarbonimidodithioate moiety allows for nucleophilic attack at the carbon atom adjacent to the sulfur atoms.
  • Hydrolysis: In aqueous environments, this compound may hydrolyze, leading to the release of the nitrophenyl group and formation of other products.
  • Redox reactions: The nitro group can participate in reduction reactions, potentially converting to an amino or hydroxyl group under specific conditions.

Various synthesis methods can be employed to produce methyl (4-nitrophenyl) cyanocarbonimidodithioate. Common approaches include:

  • Condensation reactions: The reaction between a suitable nitrophenol derivative and carbon disulfide in the presence of a base can yield the desired dithioate compound.
  • Substitution reactions: Introducing the cyanocarbonimidodithioate group onto an appropriate aromatic substrate through nucleophilic substitution.
  • Multi-step synthesis: Utilizing intermediate compounds to construct the final product through a series of reactions, ensuring functional groups are correctly positioned.

Methyl (4-nitrophenyl) cyanocarbonimidodithioate has potential applications in various fields:

  • Agricultural chemicals: It may serve as a precursor or active ingredient in pesticides or herbicides due to its biological activity.
  • Pharmaceuticals: Investigated for potential use in drug development owing to its unique chemical structure.
  • Material science: Could be utilized in the synthesis of novel materials with specific electronic or optical properties.

Interaction studies involving methyl (4-nitrophenyl) cyanocarbonimidodithioate are crucial for understanding its reactivity and potential applications. Research may focus on:

  • Reactivity with biological molecules: Assessing how this compound interacts with proteins or nucleic acids could reveal its biological significance.
  • Environmental impact studies: Understanding how it behaves in ecological systems, including degradation pathways and toxicity to non-target organisms.

Several compounds share structural similarities with methyl (4-nitrophenyl) cyanocarbonimidodithioate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl thiocyanateContains thiocyanate groupUsed in organic synthesis and as a solvent
4-NitrophenolSimple phenolic compoundKnown for its use in dyes and as a precursor
Dithiocarbamate derivativesContains dithiocarbamate moietyExhibits herbicidal properties
CyanothioacetamideContains both cyanide and thioamide groupsKnown for its reactivity in organic synthesis

Uniqueness

Methyl (4-nitrophenyl) cyanocarbonimidodithioate stands out due to its combination of a nitrophenyl group with a cyanocarbonimidodithioate structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential applications in agriculture and pharmaceuticals further enhance its significance in research.

XLogP3

3.3

Dates

Last modified: 07-17-2023

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